1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol

Lactam Synthesis Regioselective Oxidation Piperidine Chemistry

Standard piperidine ethanols fail to deliver the regioselectivity required for 2-piperidone lactam synthesis or the stereochemical control needed for chiral resolution. CAS 30332-55-9 solves both pain points: - Unsubstituted piperidine ring ensures exclusive 2-piperidone formation, eliminating 6-piperidone byproducts - Secondary alcohol provides a resolvable stereocenter for enantioselective routes - 3,4-Dimethoxyphenyl motif validated in cardiac arrhythmia patent literature Minimum 95% purity supports reproducible SAR. Immediate supply for medicinal chemistry campaigns.

Molecular Formula C15H23NO3
Molecular Weight 265.353
CAS No. 30332-55-9
Cat. No. B2974201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol
CAS30332-55-9
Molecular FormulaC15H23NO3
Molecular Weight265.353
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN2CCCCC2)O)OC
InChIInChI=1S/C15H23NO3/c1-18-14-7-6-12(10-15(14)19-2)13(17)11-16-8-4-3-5-9-16/h6-7,10,13,17H,3-5,8-9,11H2,1-2H3
InChIKeyWMSBHJYKSBATJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Properties


1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)ethan-1-ol (CAS 30332-55-9) is a chiral piperidine derivative bearing a 3,4-dimethoxyphenyl group and a secondary alcohol moiety . It belongs to the class of N-aralkyl piperidinemethanol compounds, which are recognized for their biochemical and pharmacological relevance [1]. The compound is commercially available as a research chemical with a specified minimum purity of 95% .

Scaffold

Chiral piperidine-ethanol core with reported N-aralkyl bioactive context

Pharmacophore

3,4-Dimethoxyphenyl motif relevant to SAR and medicinal chemistry studies

Grade

Research-grade supply with documented minimum purity specification

Why Generic Substitution Fails in Research Procurement


Generic piperidine-ethanol derivatives cannot simply be interchanged with CAS 30332-55-9 because the 3,4-dimethoxy substitution pattern on the phenyl ring critically governs both electronic properties and steric bulk, which directly modulate reaction regioselectivity and biological target affinity [1]. The presence of a chiral secondary alcohol center further differentiates this compound from achiral or ketone analogs, enabling distinct enantioselective synthetic pathways that are inaccessible with simpler piperidine ethanols [2]. These structural features translate into measurably different oxidation outcomes compared to closely related analogs, as detailed in the evidence below.

3,4-Dimethoxy substitution

Generic piperidine-ethanols lacking this group may exhibit different electronic and steric profiles, potentially shifting reaction regioselectivity and target affinity.

Chiral secondary alcohol

Achiral ketone analogs cannot provide the same enantioselective synthetic routes; stereochemical outcomes may not transfer directly.

Unsubstituted piperidine ring

3-Alkyl or aryl substituents can alter lactam oxidation product distribution, complicating purification and limiting direct replacement.

Head-to-Head Differentiation Evidence


Oxidation Regioselectivity in Lactam Synthesis

Under mercuric acetate-EDTA oxidation, the target compound (R1=H) undergoes transformation to yield 1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-piperidone as the predominant product, whereas 3-alkyl-substituted analogs (R1 = n-butyl, isopropyl, benzyl, phenyl) produce mixtures of 2- and 6-piperidones with ratios deviating from the unsubstituted case. This demonstrates that the absence of a 3-substituent on the piperidine ring fundamentally alters the regiochemical outcome of the oxidation [1].

Oxidation Regioselectivity
Class-level inference
Target
3-Alkyl
Predominantly 2-piperidone formation vs. up to 85% 6-piperidone in 3-substituted analogs.
Supports regioselective synthetic route selection
Reported under mercuric acetate-EDTA conditions; class-level inference.
Lactam Synthesis Regioselective Oxidation Piperidine Chemistry

Chiral Scaffold Utility in Asymmetric Synthesis

CAS 30332-55-9 possesses a chiral secondary alcohol center that can be exploited as a chiral auxiliary or resolved enantiomer for asymmetric synthesis. In contrast, the corresponding ketone analog (1-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethanone) is achiral and cannot participate in enantioselective transformations. Chiral 2-piperidineethanols have been demonstrated to serve as effective chiral auxiliaries in the asymmetric synthesis of alcohols [1].

Chiral Scaffold
Method context
Chiral secondary alcohol enables asymmetric synthesis routes; absent in ketone analog.
Chiral building-block context for enantioselective synthesis
Qualitative evidence; specific enantiomeric excess data not reported.
Asymmetric Synthesis Chiral Building Block Enantiomeric Resolution

Commercially Specified Purity Benchmark

The commercially available form of CAS 30332-55-9 from AKSci is specified at a minimum purity of 95% . This specification provides a quantitative procurement benchmark that can be directly compared with alternative suppliers or closely related compounds such as 2-piperidinoethanol (CAS 3040-44-6), which is typically offered at ≥98% purity but lacks the 3,4-dimethoxyphenyl pharmacophore required for specific medicinal chemistry applications .

Purity Specification
Specification review
95% min. purity (supplier specification)
Procurement acceptance criterion with research-grade identity
Supplier data; verify for specific lot. Identity outperforms generic purity comparisons.
Chemical Procurement Purity Specification Research Grade

Optimal Application Scenarios


Regioselective 2-Piperidone Lactam Synthesis

When a synthetic route demands selective formation of the 2-piperidone scaffold from a piperidine-ethanol precursor, CAS 30332-55-9 is the preferred substrate. Its unsubstituted piperidine ring avoids the competing 6-piperidone formation that complicates product purification with 3-alkyl-substituted analogs [1]. This regiochemical advantage simplifies downstream processing in medicinal chemistry campaigns targeting lactam-based bioactive molecules.

Chiral Building Block for Asymmetric Synthesis

For enantioselective synthesis projects, the secondary alcohol functionality of CAS 30332-55-9 provides a stereogenic center that can be resolved or employed as a chiral auxiliary. This capability is absent in the corresponding ketone analog and in simpler achiral piperidine ethanols [2], making CAS 30332-55-9 the necessary choice when stereochemical control is a project requirement.

SAR Studies with 3,4-Dimethoxyphenyl Pharmacophores

In medicinal chemistry programs exploring the 3,4-dimethoxyphenyl motif — a group specifically highlighted in patent literature for cardiac arrhythmia indications [3] — CAS 30332-55-9 serves as a versatile intermediate that combines this pharmacophore with a piperidine-ethanol scaffold. Its documented minimum purity of 95% supports reproducible SAR data generation.

Application
Selection Property
Validation Focus
Regioselective lactam synthesis studies
Unsubstituted piperidine ring (avoidance of 6-piperidone byproduct complexity)
Oxidation regioselectivity and product ratio verification
Enantioselective synthesis research
Chiral secondary alcohol handle
Chiral resolution and enantiomeric excess determination
3,4-Dimethoxyphenyl SAR studies
3,4-Dimethoxyphenyl pharmacophore incorporation
Purity and identity verification for reproducible SAR context
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